

Introduction: Unveiling a Key Building Block in Modern Synthesis

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Compound of Interest

Compound Name: **2-(Methylsulfonyl)benzyl Bromide**

Cat. No.: **B1286490**

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2-(Methylsulfonyl)benzyl Bromide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure, featuring a reactive benzyl bromide moiety and a polar methylsulfonyl group, makes it a versatile intermediate for introducing the 2-(methylsulfonyl)benzyl fragment into a wide array of molecular architectures. The methylsulfonyl group, in particular, is a privileged motif in medicinal chemistry, prized for its ability to enhance solubility, act as a hydrogen bond acceptor, and modulate the pharmacokinetic properties of drug candidates.^[1] This guide provides a comprehensive overview of the physical properties, reactivity, handling, and synthetic utility of **2-(Methylsulfonyl)benzyl Bromide**, tailored for professionals in drug development and chemical research.

Part 1: Core Physicochemical and Spectroscopic Profile

Precise knowledge of a reagent's physical and spectroscopic properties is fundamental to its effective application in experimental design. These parameters dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and product characterization.

Physical and Chemical Properties

The essential physical and chemical data for **2-(Methylsulfonyl)benzyl Bromide** are summarized in the table below. This information is critical for calculating molar equivalents,

ensuring appropriate handling, and predicting behavior in various solvent systems.

Property	Value	Source(s)
CAS Number	82657-74-7	[2][3]
Molecular Formula	C ₈ H ₉ BrO ₂ S	[3]
Molecular Weight	249.12 g/mol	[3]
Synonyms	Benzene, 1-(bromomethyl)-2-(methylsulfonyl)-	[3]
Appearance	Typically an off-white to beige solid or powder	[4]
Storage Temperature	Recommended at -20°C for long-term stability	[3]

Spectroscopic Data (Predicted)

Structural verification is a cornerstone of synthetic chemistry. While experimental spectra are definitive, predicted data provides a valuable reference for preliminary identification. The predicted ¹H NMR spectrum is particularly useful for confirming the presence of key structural motifs.

Spectrum	Predicted Chemical Shifts (δ)	Source
¹ H NMR (CDCl ₃)	3.25 (s, 3H, -SO ₂ CH ₃), 5.07 (s, 2H, -CH ₂ Br), 7.50 (m, 1H, Ar-H), 7.60 (m, 2H, Ar-H), 8.05 (d, 1H, Ar-H)	[3]

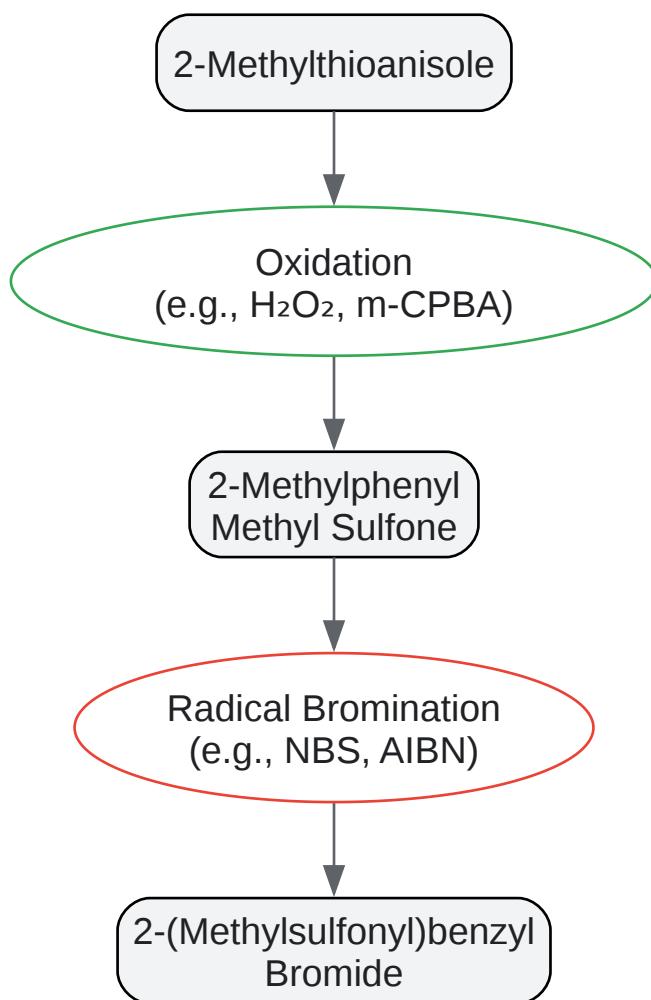
Part 2: Synthesis, Reactivity, and Applications

Synthesis Pathway Overview

2-(Methylsulfonyl)benzyl Bromide is typically synthesized from 2-methylbenzenethiol or a related precursor. A common synthetic logic involves two key transformations: oxidation of the

sulfide to the sulfone, followed by radical bromination of the benzylic methyl group.

The workflow can be visualized as follows:



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*General synthesis logic for **2-(Methylsulfonyl)benzyl Bromide**.*

The choice of reagents, particularly for the bromination step (e.g., N-Bromosuccinimide with a radical initiator like AIBN), is critical to selectively target the benzylic position while leaving the aromatic ring intact.^[5]

Core Reactivity: The Benzyl Bromide Moiety

The primary utility of **2-(Methylsulfonyl)benzyl Bromide** stems from its reactivity as an electrophilic alkylating agent. The carbon of the bromomethyl group (-CH₂Br) is susceptible to

nucleophilic attack, making it an excellent substrate for S_N2 reactions.

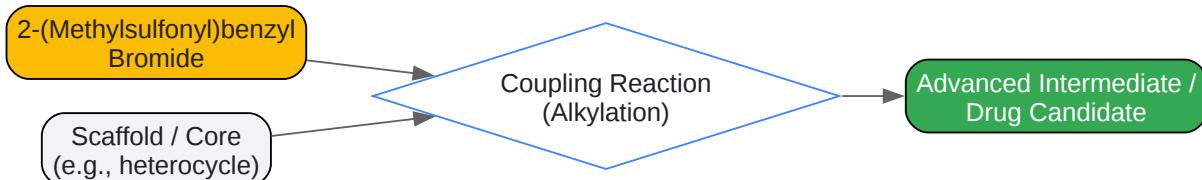
Key points regarding its reactivity include:

- **High Reactivity:** As a benzylic bromide, it is more reactive than simple alkyl bromides due to the stabilization of the transition state by the adjacent aromatic ring.
- **Nucleophiles:** It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Generalized S_N2 reaction mechanism.

Applications in Drug Discovery and Development

This reagent serves as a critical building block for introducing a specific pharmacophore into lead compounds. The methylsulfonyl group is not merely a passive structural element; it actively contributes to the drug-like properties of a molecule.^[1]



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Role as an intermediate in complex molecule synthesis.

Part 3: Safety, Handling, and Experimental Protocol

Hazard Profile and Safe Handling

Authoritative Grounding: Safety data sheets for the isomeric 4-(Methylsulfonyl)benzyl bromide and related benzyl bromides classify them as corrosive.^{[4][6][7]} By extension, **2-(Methylsulfonyl)benzyl Bromide** must be handled with extreme caution.

- Primary Hazards: Causes severe skin burns and serious eye damage.[4][6] May cause respiratory irritation.[7]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
- Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[4] The recommended storage temperature of -20°C suggests that the compound may have limited stability at room temperature.[3]
- Spill Response: In case of a spill, evacuate the area. Use an absorbent material to collect the spilled solid, and dispose of it as hazardous waste. Do not allow the material to enter drains or waterways.[6]

Representative Experimental Workflow: N-Alkylation

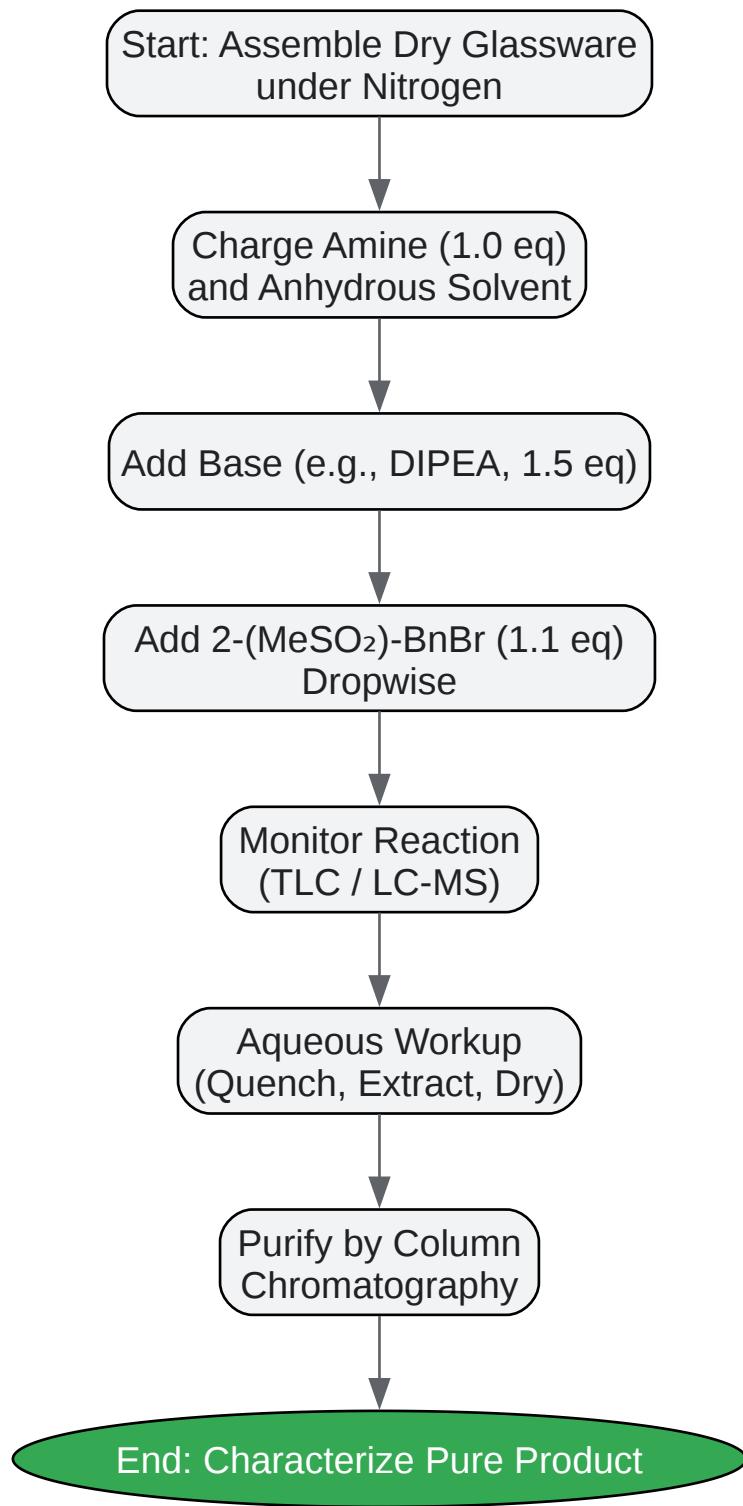
The following protocol describes a generalized procedure for the N-alkylation of a primary or secondary amine. This workflow is illustrative and must be adapted based on the specific substrate and laboratory safety protocols.

Objective: To couple **2-(Methylsulfonyl)benzyl Bromide** with a generic amine nucleophile (R_2NH).

Methodology:

- Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the amine substrate (1.0 equivalent) and an appropriate anhydrous solvent (e.g., Acetonitrile, DMF).
 - Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture, especially if a strong base is used. Anhydrous solvent prevents hydrolysis of the benzyl bromide.
- Base Addition: A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 equivalents) is added to the solution. The mixture is stirred for 5-10 minutes.

- Causality: The base acts as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine in reacting with the benzyl bromide.
- Reagent Addition: **2-(Methylsulfonyl)benzyl Bromide** (1.1 equivalents) is dissolved in a minimal amount of the reaction solvent and added dropwise to the stirring amine solution at room temperature.
- Causality: A slight excess of the benzyl bromide ensures complete consumption of the potentially more valuable amine substrate. Dropwise addition helps to control any potential exotherm.
- Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
- Causality: Continuous monitoring prevents over-running the reaction, which could lead to side product formation, and confirms the reaction has reached completion.
- Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography.
- Causality: The aqueous workup removes the base, salts, and any water-soluble impurities. Purification by chromatography is necessary to isolate the desired product from unreacted starting material and any byproducts.



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*Generalized workflow for an *N*-alkylation reaction.*

Conclusion

2-(Methylsulfonyl)benzyl Bromide is a highly valuable and reactive chemical intermediate. Its utility is defined by the electrophilic nature of the benzyl bromide group and the advantageous physicochemical properties imparted by the methylsulfonyl moiety. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective deployment in the synthesis of novel compounds for pharmaceutical and materials science research.

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